Cas no 125802-51-9 (1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl-)
125802-51-9 structure
Product Name:1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl-
Numero CAS:125802-51-9
MF:C20H19ClN6
MW:378.858062028885
CID:159119
PubChem ID:5271936
Update Time:2025-04-19
1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl-
- 1,4-benzenediamine, N~4~-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N~1~,N~1~-dimethyl-
- 1-N-(9-benzyl-2-chloropurin-6-yl)-4-N,4-N-dimethylbenzene-1,4-diamine
- 1,4-Benzenediamine, N'-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl-
- N~4~-(9-Benzyl-2-chloro-9H-purin-6-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine
- 5AA4QC8AP2
- 1,4-Benzenediamine, N'-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N,N-dimethyl-
- UNII-5AA4QC8AP2
- 125802-51-9
- CHEMBL281709
- N4-(9-benzyl-2-chloro-purin-6-yl)-N1,N1-dimethyl-benzene-1,4-diamine
- N4-(2-Chloro-9-(phenylmethyl)-9H-purin-6-yl)-N1,N1-dimethyl-1,4-benzenediamine
- 1,4-BENZENEDIAMINE, N4-(2-CHLORO-9-(PHENYLMETHYL)-9H-PURIN-6-YL)-N1,N1-DIMETHYL-
- DTXSID20925281
-
- Inchi: 1S/C20H19ClN6/c1-26(2)16-10-8-15(9-11-16)23-18-17-19(25-20(21)24-18)27(13-22-17)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,23,24,25)
- Chiave InChI: QWLDLPHCDZVZGO-UHFFFAOYSA-N
- Sorrisi: ClC1N=C(C2=C(N=1)N(C=N2)CC1C=CC=CC=1)NC1C=CC(=CC=1)N(C)C
Proprietà calcolate
- Massa esatta: 378.13627
- Massa monoisotopica: 378.135972
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 463
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.9
- XLogP3: 4.6
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 552.5°Cat760mmHg
- Punto di infiammabilità: 287.9°C
- Indice di rifrazione: 1.679
- PSA: 58.87
1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl- Letteratura correlata
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
125802-51-9 (1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso